molecular formula C11H10BrNO2 B8618769 Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Cat. No. B8618769
M. Wt: 268.11 g/mol
InChI Key: RLMWPNDSVWJWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 6-bromo-1-methylindole-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-13-6-9(11(14)15-2)8-4-3-7(12)5-10(8)13/h3-6H,1-2H3

InChI Key

RLMWPNDSVWJWHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a room temperature mixture of 5-bromo-1H-indole-3-carboxylic acid methyl ester (100 mg, 0.394 mmol), potassium carbonate (163 mg, 1.18 mmol) and DMF is added iodomethane (30 μL, 0.47 mmol). After 1.5 hours, additional iodomethane (10 μL) is added and the reaction is stirred for 30 minutes. The reaction mixture is diluted with dichloromethane and filtered. The filtrate is concentrated under high vacuum, diluted with ethyl acetate, and concentrated to give the title compound (105 mg, 99%). ES/MS m/e 270.0 (M+2).
Quantity
100 mg
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Reaction Step One
Quantity
163 mg
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0 (± 1) mol
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30 μL
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reactant
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10 μL
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0 (± 1) mol
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solvent
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Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 25 g (98.39 mmol) of 6-bromo-1H-indole-3-carboxylic acid methyl ester and 27.20 g (196 mmol) of potassium carbonate in 300 mL of acetonitrile is added at room temperature Methyl Iodide (20.95 g, 147.6 mmol). The reaction mixture is stirred at room temperature for 3 days. The solvent is evaporated, 500 ml of water is added, and the organic layer is extracted with (3×300 ml) ethyl acetate. The organics are combined, dried over magnesium sulfate and evaporated. The crude is purified by silica gel chromatography eluting with hex/EtOAc 8:2. The title compound (23.3 g (88%)) is obtained as a brown solid. MS (m/e): 268 (M+1).
Quantity
25 g
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27.2 g
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reactant
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300 mL
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solvent
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20.95 g
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Yield
88%

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